molecular formula C13H26O B8480183 (6S)-6,10-dimethylundecan-2-one CAS No. 71117-48-1

(6S)-6,10-dimethylundecan-2-one

Katalognummer B8480183
CAS-Nummer: 71117-48-1
Molekulargewicht: 198.34 g/mol
InChI-Schlüssel: RBGLEUBCAJNCTR-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6S)-6,10-dimethylundecan-2-one is a useful research compound. Its molecular formula is C13H26O and its molecular weight is 198.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6S)-6,10-dimethylundecan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6S)-6,10-dimethylundecan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

71117-48-1

Produktname

(6S)-6,10-dimethylundecan-2-one

Molekularformel

C13H26O

Molekulargewicht

198.34 g/mol

IUPAC-Name

(6S)-6,10-dimethylundecan-2-one

InChI

InChI=1S/C13H26O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h11-12H,5-10H2,1-4H3/t12-/m0/s1

InChI-Schlüssel

RBGLEUBCAJNCTR-LBPRGKRZSA-N

Isomerische SMILES

C[C@@H](CCCC(C)C)CCCC(=O)C

Kanonische SMILES

CC(C)CCCC(C)CCCC(=O)C

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

Using the apparatus and procedure described in Example 1 but employing a 0.5% (wt./wt.) Pd on Al2O3 catalyst (DEGUSSA, E257H/D) 6,10-dimethyl-undeca -4,5,9-triene-2-one (DUTO) was hydrogenated to produce hexahydropseudoionone. The process parameters were as stated below:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

In analogy to the procedure and apparatus described in Example 1 but employing a 0.5% (wt./wt.) Pd on Al2O3 catalyst (DEGUSSA, E257H/D) geranylacetone was hydrogenated to produce hexahydropseudoionone. The process parameters were as stated below:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

The hydrogenation of pseudoionone was carried out in a 243-ml fix-bed reactor with heating/cooling jacket with thermoelements placed in the centre of the reactor and on the reactor wall. Pressure-control valves were provided at the entrance end the exit site of the reactor. The reactor was charged with 162 ml (73 g) of catalyst (0.5% (wt./wt.) Pd on SiO2) and 81 ml of carrier material with 1 part by volume catalyst and 2 parts by volume of carrier in the bottom third of the reactor (entrance site), 2 parts by volume of catalyst and 1 part by volume of carrier in the middle third of the reactor, and catalyst alone at the top third of the reactor (exit site). The reactor was first flushed with nitrogen. The temperature at the entrance site of the reactor was adjusted to 80° C. and substrate, pseudoionone at a rate of 0.6 kg per hour, and hydrogen at a rate of 900 NL (norm liter) per hour were fed from separate storage tanks via a static mixer to the entrance site of the reactor. The hydrogenation was carried out in an up-flow mode. The mass flow was 8.3 kg of feed per hour per kg of catalyst and the pressure was set to 150 bar. The gradient of the maximum temperature in the reactor was 210° C.→170° C. and the temperature at the reactor outlet was adjusted to 80° C. The reaction product was released over a pressure valve into a separator where excess hydrogen was separated from the liquid hydrogenation product, hexahydropseudoionone. The reaction was allowed to proceed for 250 h, with yields of hexahydropseudoionone varying from 94 to 96% over that period (as determined by GC).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
162 mL
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

4-Isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol (0.960 g; 5.10-3 mole) is kept at a temperature in the region of 40° C. and protected from light, in the presence of silver trifluoromethanesulphonate (1.285 g; 5.10-3 mole) in a mixture (50 cc) of tetrahydrofuran and water (3:1 by volume). After the reaction mixture has reacted for 20 hours and has been treated under the conditions of Example 1, the raw product obtained is hydrogenated in the presence of palladium on charcoal (5% in hexane). After chromatography on a silica column under reduced pressure with elution with a mixture of ether and petroleum-ether (3:7 by volume), 6,10-dimethylundecan-2-one (0.792 g) is obtained, having the following characteristics:
Name
4-Isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
1.285 g
Type
catalyst
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.